Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate
Description
Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate is a tetrazole-based ester derivative characterized by a 4-methylphenyl substituent on the tetrazole ring and an ethyl acetate group at the 2-position.
Properties
IUPAC Name |
ethyl 2-[5-(4-methylphenyl)tetrazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-11(17)8-16-14-12(13-15-16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVZSGWRYPAORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ortho-Metalation-Mediated Tetrazole Functionalization
A patented ortho-metalation process enables direct functionalization of phenyltetrazole derivatives without organolithium reagents. This method employs Grignard reagents (e.g., ethylmagnesium bromide) and catalytic amines (e.g., 2,2,6,6-tetramethylpiperidine) to generate intermediates for subsequent cross-coupling.
Key Steps :
- Grignard Formation : Ethyl bromide reacts with magnesium in tetrahydrofuran (THF) to form ethylmagnesium bromide.
- Catalytic Amine Addition : 2,2,6,6-Tetramethylpiperidine (0.05–0.2 equiv relative to Grignard) facilitates ortho-metalation of phenyltetrazole sodium salt at 65–73°C.
- Cross-Coupling : The metalated intermediate reacts with 4-bromophenyl derivatives (e.g., 8-[(4-bromophenyl)methyl]-pyridopyrimidinone) using Pd(OAc)₂ and triphenylphosphine, yielding biphenyltetrazolyl structures.
Advantages :
Alkylation and Tetrazole Cyclization
A two-step approach involves alkylation of preformed tetrazoles followed by esterification. This method, detailed in PMC literature, uses bromoacetate derivatives to introduce the ethyl acetate moiety.
Procedure :
- Alkylation : 5-(4-Methylphenyl)-1H-tetrazole reacts with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the 2-substituted tetrazole.
- Esterification : Direct isolation of the ethyl ester product via aqueous workup and chromatography.
Example :
- Alkylation of 24b with bromoacetonitrile, followed by NaN₃-mediated tetrazole formation, yielded analogs with 408 nM IC₅₀ in Keap1-Nrf2 inhibition assays.
Optimization of Catalytic Systems
Palladium-Based Cross-Coupling
The ortho-metalation route requires Pd(OAc)₂ (0.5–1 mol%) and triphenylphosphine (2–4 mol%) for Suzuki-Miyaura couplings. Reaction temperatures of 60°C for 24 hours achieve moderate to high yields.
Critical Parameters :
Copper-Polyamine Synergy
Alternative methods for tetrazole-linked compounds utilize Cu/polyamine systems for reductive coupling. For example, Cao and Wang (2017) demonstrated E-stilbene synthesis via Cu-mediated coupling of gem-dibromides, suggesting adaptability for tetrazole-acetate derivatives.
Conditions :
- Catalyst : Cu powder with polyamine ligands (e.g., ethylenediamine).
- Solvent : Oxygen-free anhydrous THF.
- Yield : Up to 85% for symmetrical E-alkenes.
Stereochemical and Functional Group Considerations
Stereoselective Alkylation
Methylation at the α-position of the acetic acid side chain (as in compounds 14a-b ) proceeds with inversion of configuration, yielding enantiomers with nearly equivalent bioactivity. For Ethyl 2-(5-(4-methylphenyl)-tetrazol-2-yl)acetate, however, the absence of chiral centers simplifies synthesis.
Tetrazole Ring Stability
The 1,2,3,4-tetrazole ring’s thermal stability permits reactions at elevated temperatures (e.g., refluxing THF). However, strong acids or prolonged heating may degrade the ring.
Experimental Procedures and Case Studies
Case Study 1: Ortho-Metalation Protocol (Patent US6271375B1)
Materials :
- Phenyltetrazole sodium salt (2.7 g, 16 mmol).
- Ethylmagnesium bromide (20 mmol).
- 2,2,6,6-Tetramethylpiperidine (0.29 g, 2 mmol).
Procedure :
- Grignard reagent prepared in THF at 25°C.
- Amine catalyst added, followed by phenyltetrazole at 65°C for 18 hours.
- Cross-coupling with 4-bromophenyl derivative and Pd(OAc)₂ at 60°C for 24 hours.
Outcome :
Case Study 2: Alkylation-Tetrazole Formation (PMC Study)
Materials :
- 5-(4-Methylphenyl)-1H-tetrazole (1 equiv).
- Ethyl bromoacetate (1.2 equiv).
- K₂CO₃ (2 equiv) in DMF.
Procedure :
- Reactants stirred at 80°C for 12 hours.
- Quenched with water, extracted with EtOAc, and purified via silica chromatography.
Yield : ~70% (estimated from analogous reactions).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The tetraazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the tetraazole moiety. Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate has shown promising results against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus with varying degrees of efficacy. The minimum inhibitory concentration (MIC) for some derivatives was reported to be around 50 mg/mL, indicating potential as an antibacterial agent .
Antiproliferative Effects
Research has indicated that derivatives of tetraazole compounds exhibit antiproliferative effects on cancer cell lines. This compound could serve as a lead compound in developing new anticancer therapies. Its mechanism of action may involve the inhibition of specific cellular pathways that promote tumor growth .
Pesticidal Properties
The unique structure of this compound also positions it as a potential pesticide. Compounds with similar structures have been studied for their ability to inhibit the growth of plant pathogens and pests. The efficacy of this compound could be evaluated in field trials to determine its effectiveness against agricultural pests and diseases.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various tetraazole derivatives and tested their antimicrobial properties. This compound was among the compounds that displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess the zone of inhibition .
Investigation of Anticancer Properties
Another study focused on the antiproliferative effects of tetraazole derivatives on human cancer cell lines. The results indicated that this compound inhibited cell proliferation in a dose-dependent manner. This research suggests that further development could lead to new treatments for cancer based on this compound's structure .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The tetraazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Tetrazole Cores
Ethyl 5-Phenyl-2H-tetrazole-2-acetate (CAS 21054-65-9)
- Structure : Differs by replacing the 4-methylphenyl group with a phenyl substituent.
- Molecular Formula : C₁₁H₁₂N₄O₂ (MW: 232.24) .
- Key Differences :
- The absence of the methyl group reduces steric hindrance and lipophilicity compared to the target compound.
- Lower molecular weight (232.24 vs. 246.27 for the methyl-substituted analog).
- Applications : Used as a precursor in pharmaceutical syntheses due to its ester functionality and aromatic stability .
Ethyl (5-{4-[(2-Methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetate
- Structure : Features a 4-[(2-methylbenzyl)oxy]phenyl group on the tetrazole.
- Enhanced steric effects may hinder enzymatic degradation, increasing metabolic stability.
Ethyl 2-(2H-1,2,3,4-Tetraazol-2-yl)acetate (CAS 81548-03-0)
- Structure : Lacks aromatic substituents on the tetrazole ring.
- Molecular Formula : C₅H₈N₄O₂ (MW: 156.15) .
- Primarily serves as a scaffold for further functionalization in drug discovery .
Analogues with Heterocyclic Variations
Triazole-Based Derivatives
- Example: Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate (CAS 1882605-19-7) Structure: Replaces tetrazole with a 1,2,4-triazole ring and includes a methylamino substituent. Molecular Formula: C₈H₁₄N₄O₂ (MW: 198.22) . Key Differences:
- Triazoles exhibit different electronic properties and hydrogen-bonding capabilities compared to tetrazoles.
Oxadiazole and Thiadiazole Derivatives
- Example : Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate
- Structure : Oxadiazole core with a phenyl group and thioether-linked acetate.
- Key Differences :
- Oxadiazoles are less polar than tetrazoles, affecting solubility and binding affinity.
- Demonstrated antimicrobial and antitumor activities in related studies .
Table 1: Key Properties of Selected Compounds
*Estimated based on structural analogs.
Biological Activity
Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate is a synthetic compound that belongs to the class of tetraazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₁₂H₁₄N₄O₂
- Molecular Weight : 246.27 g/mol
- CAS Number : 84113-76-8
The biological activity of this compound is primarily attributed to its structural features:
- Tetraazole Ring : The presence of the tetraazole ring is significant as it is known to interact with various biological targets. Tetraazole derivatives often exhibit diverse pharmacological properties due to their ability to mimic carboxylic acids and engage in hydrogen bonding.
- Biochemical Pathways : This compound is part of a broader class of indole derivatives which are recognized for their antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities .
- Hydrolysis : Ethyl esters such as this compound can undergo hydrolysis in biological systems to yield carboxylic acids and alcohols. This reaction may influence the compound's bioavailability and therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
- Anticancer Potential : Similar compounds have shown promise in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain under investigation.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, general observations about tetraazole derivatives can be made:
- Absorption : The lipophilicity indicated by a LogP value of approximately 1.21 suggests moderate absorption characteristics.
- Metabolism : Hydrolysis into active metabolites may occur in vivo, potentially enhancing therapeutic efficacy.
Table 1: Summary of Biological Activities
Q & A
Q. Methodological Considerations :
- Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.
- Catalyst optimization : Glacial acetic acid enhances cyclization efficiency by stabilizing intermediates .
Q. Table 1. Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine cyclization | Ethanol, glacial acetic acid, reflux (4 hr) | 60–70 | |
| Alkylation | Ethyl bromoacetate, Na₂CO₃, acetone, 35°C | 14–30 |
Which spectroscopic techniques are most effective for characterizing this compound, and what are diagnostic peaks?
Basic
Key techniques include ¹H NMR , ¹³C NMR , and FT-IR :
- ¹H NMR :
- FT-IR :
- Ester C=O stretch: ~1740 cm⁻¹.
- Tetraazole ring: ~1600 cm⁻¹ (C=N stretch) .
Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference with aromatic protons.
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., nitro vs. methyl groups) drastically alter bioactivity. For example, replacing a nitro group with fluorine enhances antimicrobial activity but reduces stability .
- Assay variability : Differences in cell lines or microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) affect results.
Q. Table 2. Biological Activity Comparison
| Substituent | Activity (IC₅₀, μM) | Assay Model | Reference |
|---|---|---|---|
| 4-Methylphenyl | 12.5 (Anticancer) | HeLa cells | |
| 4-Fluorophenyl | 8.2 (Antimicrobial) | E. coli (ATCC) |
Recommendation : Standardize assays using WHO-recommended cell lines and report molar concentrations for cross-study comparisons.
What computational strategies are used to predict the reactivity of the tetraazole ring in this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electron density to predict nucleophilic/electrophilic sites. The tetraazole ring’s N2 and N4 atoms are reactive due to high electron-withdrawing capacity .
- Molecular docking : Models interactions with biological targets (e.g., HIF prolyl-hydroxylases) to explain inhibitory activity .
Q. Methodological Workflow :
Optimize geometry using B3LYP/6-31G(d).
Perform docking with AutoDock Vina, focusing on binding affinity (ΔG) .
How do structural modifications (e.g., substituents on the phenyl ring) influence stability and degradation?
Q. Basic
- Electron-withdrawing groups (e.g., -NO₂, -F): Increase stability under acidic conditions but promote photodegradation.
- Electron-donating groups (e.g., -CH₃): Enhance thermal stability but reduce oxidative resistance .
Q. Table 3. Substituent Effects on Stability
| Substituent | Thermal Stability (°C) | Photodegradation Half-Life (hr) |
|---|---|---|
| -CH₃ | 180 | 48 |
| -F | 150 | 24 |
| -NO₂ | 130 | 12 |
How does the pharmacological profile of tetraazole derivatives compare to oxadiazole analogs?
Q. Advanced
Q. Table 4. Pharmacokinetic Comparison
| Property | Tetraazole Derivative | Oxadiazole Analog |
|---|---|---|
| Metabolic Stability | High | Moderate |
| Oral Bioavailability | 40–50% | 60–70% |
| Plasma Half-Life (hr) | 6.8 | 4.2 |
Mechanistic Insight : The tetraazole ring’s aromaticity reduces enzymatic recognition, while oxadiazoles adopt non-planar conformations that enhance absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
